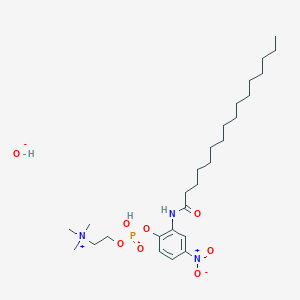
4-グアニジンベンゾイルクロリド塩酸塩
概要
説明
4-Guanidinobenzoyl Chloride, Hydrochloride is a chemical compound with the molecular formula C8H9Cl2N3O. It is known for its utility in organic synthesis and is often used as an intermediate in the preparation of various pharmaceuticals and fine chemicals . The compound appears as a pale yellow crystalline solid and is sensitive to moisture .
科学的研究の応用
4-Guanidinobenzoyl Chloride, Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting enzyme inhibition.
Industry: Applied in the production of fine chemicals and specialty materials .
作用機序
Target of Action
It is known to be a useful compound in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Guanidinobenzoyl Chloride, Hydrochloride . For instance, it is known to be moisture sensitive and is typically stored at -20°C under an inert atmosphere . These conditions would need to be carefully controlled to ensure the compound’s stability and effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
4-Guanidinobenzoyl Chloride, Hydrochloride can be synthesized from p-guanidinobenzoic acid. The process involves converting p-guanidinobenzoic acid into its chloride form using thionyl chloride or oxalyl chloride under anhydrous conditions . The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Guanidinobenzoyl Chloride, Hydrochloride follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The product is usually purified by recrystallization from suitable solvents such as methanol or pyridine .
化学反応の分析
Types of Reactions
4-Guanidinobenzoyl Chloride, Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form p-guanidinobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for the initial conversion of p-guanidinobenzoic acid to its chloride form.
Amines and Alcohols: Common nucleophiles used in substitution reactions.
Water: Used in hydrolysis reactions.
Major Products
Substituted Guanidinobenzoyl Derivatives: Formed from substitution reactions.
p-Guanidinobenzoic Acid: Formed from hydrolysis.
類似化合物との比較
Similar Compounds
p-Guanidinobenzoic Acid: The parent compound from which 4-Guanidinobenzoyl Chloride, Hydrochloride is derived.
4-Guanidinobenzoic Acid Chloride: Another derivative with similar properties.
4-Aminobenzoyl Chloride: A related compound with an amino group instead of a guanidinium group
Uniqueness
4-Guanidinobenzoyl Chloride, Hydrochloride is unique due to its guanidinium group, which enhances its ability to interact with proteins and enzymes. This makes it particularly valuable in biochemical applications where strong and specific binding to anionic sites is required .
特性
IUPAC Name |
4-(diaminomethylideneamino)benzoyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O.ClH/c9-7(13)5-1-3-6(4-2-5)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSRWFDTGDGNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512144 | |
| Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-79-2 | |
| Record name | Benzoyl chloride, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)








